

Early Research on IMR-1: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: IMR-1

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An In-depth Analysis of a Novel Notch Pathway Inhibitor

This technical guide provides a comprehensive overview of the early-stage research and development of **IMR-1**, a small molecule inhibitor of the Notch signaling pathway. **IMR-1** represents a novel class of inhibitors that function by disrupting the formation of the Notch transcriptional activation complex. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and key signaling pathways involved in the initial characterization of this compound.

Core Compound Characteristics and Activity

IMR-1 was identified through a computer-aided drug design (CADD) approach aimed at discovering small molecules that could interfere with the assembly of the Notch transcriptional activation complex.^[1] It is a thiazolidinone-based compound that acts as a prodrug, being metabolized in vivo to its more potent acidic metabolite, **IMR-1A**.^[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial preclinical studies of **IMR-1** and its active metabolite, **IMR-1A**.

Compound	Parameter	Value	Assay/Method
IMR-1	IC50	26 μ M	In vitro Notch Ternary Complex (NTC) Assembly Assay
IMR-1A	IC50	0.5 μ M	In vitro Notch Ternary Complex (NTC) Assembly Assay
IMR-1A	Kd	2.9 μ M	Binding affinity to Notch1

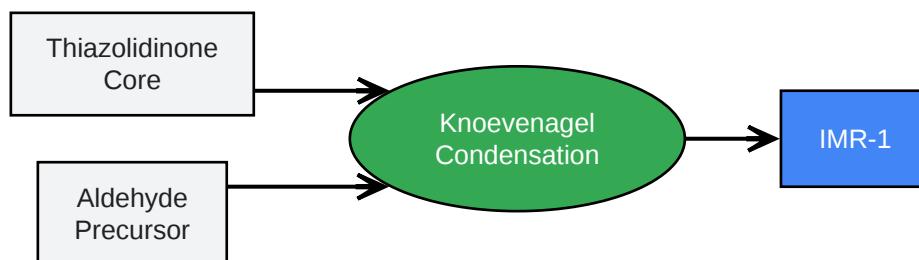
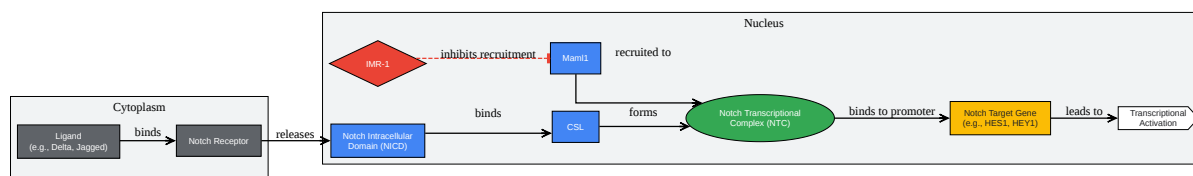
Table 1: In Vitro Activity of **IMR-1** and **IMR-1A**.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Parameter	Value	Condition
IMR-1A Pharmacokinetics (following a single 2 mg/kg IV dose of IMR-1 in mice)		
Systematic Plasma Clearance (CL)	7 mL/min/kg	
Terminal Elimination Half-life (T1/2)	2.22 h	
Volume of Distribution (Vss)	~4-fold higher than total body water	
IMR-1A Pharmacokinetics (following a single 100 mg/kg IP dose of IMR-1 in mice)		
Time to Maximum Plasma Concentration (Tmax)	0.50 h	

Table 2: Pharmacokinetic Parameters of **IMR-1A** in Mice.[\[2\]](#)

Mechanism of Action: Disrupting the Notch Transcriptional Complex

IMR-1's primary mechanism of action is the inhibition of the recruitment of Mastermind-like 1 (Mam1) to the Notch Ternary Complex (NTC) on chromatin. This disruption prevents the transcriptional activation of Notch target genes, which are often implicated in tumorigenesis.[2]
[5]



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- To cite this document: BenchChem. [Early Research on IMR-1: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671805#early-research-on-imr-1-compound]

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